molecular formula C13H16N2O4S B102510 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide CAS No. 17100-92-4

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide

Cat. No. B102510
CAS RN: 17100-92-4
M. Wt: 296.34 g/mol
InChI Key: WCHUHMTYPVCQKV-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide, also known as EMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potent and selective inhibitory effects on certain enzymes, making it a valuable tool in biochemical studies.

Mechanism Of Action

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide works by binding to the active site of enzymes, preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide used.

Biochemical And Physiological Effects

The inhibition of carbonic anhydrase by 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been shown to have a number of biochemical and physiological effects. These include changes in pH and bicarbonate levels, as well as alterations in the activity of other enzymes that are dependent on carbonic anhydrase activity.

Advantages And Limitations For Lab Experiments

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide is a valuable tool for studying enzyme function and activity in the laboratory. Its potency and selectivity make it an effective inhibitor of specific enzymes, allowing researchers to isolate and study the effects of these enzymes on a variety of physiological processes. However, 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of potential future directions for research on 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on enzyme activity. These include exploring its use as a therapeutic agent for conditions such as glaucoma, where inhibition of carbonic anhydrase has been shown to be effective. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on other physiological processes beyond carbonic anhydrase inhibition.

Synthesis Methods

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide can be synthesized by reacting ethyl 2-methylacetoacetate with p-sulfamoylaniline in the presence of sodium ethoxide. This reaction yields the intermediate compound, which can be further reacted with succinic anhydride to produce 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide.

Scientific Research Applications

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been used extensively in scientific research as a tool to study the function and activity of enzymes. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body.

properties

CAS RN

17100-92-4

Product Name

2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H16N2O4S/c1-3-13(2)8-11(16)15(12(13)17)9-4-6-10(7-5-9)20(14,18)19/h4-7H,3,8H2,1-2H3,(H2,14,18,19)

InChI Key

WCHUHMTYPVCQKV-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C

Canonical SMILES

CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C

synonyms

4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide

Origin of Product

United States

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